molecular formula C29H23N5O3S B11597899 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11597899
M. Wt: 521.6 g/mol
InChI Key: MYMJABQUHZNHKA-UQQQWYQISA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolo-triazole derivatives.
  • The compound’s structure consists of a thiazole ring fused with a triazole ring, along with appended phenyl and ethoxyphenyl groups.
  • It exhibits interesting pharmacological properties, making it a subject of scientific interest.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.

      Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents and reagents.

      Industrial Production: While industrial-scale production details are proprietary, research laboratories often employ similar synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigations explore its potential as a drug candidate, targeting specific diseases.

      Industry: Applications in materials science, catalysis, or organic electronics are also explored.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • It may modulate cellular pathways, affecting cell signaling, gene expression, or metabolic processes.
  • Comparison with Similar Compounds

      Uniqueness: Its fused thiazolo-triazole core sets it apart from other heterocyclic compounds.

      Similar Compounds: Some related compounds include thiazoles, triazoles, and pyrazoles.

    Properties

    Molecular Formula

    C29H23N5O3S

    Molecular Weight

    521.6 g/mol

    IUPAC Name

    (5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

    InChI

    InChI=1S/C29H23N5O3S/c1-3-37-22-15-13-19(14-16-22)26-20(18-33(31-26)21-9-5-4-6-10-21)17-25-28(35)34-29(38-25)30-27(32-34)23-11-7-8-12-24(23)36-2/h4-18H,3H2,1-2H3/b25-17-

    InChI Key

    MYMJABQUHZNHKA-UQQQWYQISA-N

    Isomeric SMILES

    CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C6=CC=CC=C6

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C6=CC=CC=C6

    Origin of Product

    United States

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